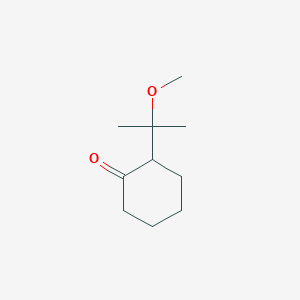
Cyclohexanone, 2-(1-methoxy-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-(1-methoxy-1-methylethyl) group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with 2-(1-methoxy-1-methylethyl) bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(1-methoxy-1-methylethyl)- often involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(1-methoxy-1-methylethyl)- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The methoxy group can also influence the compound’s reactivity and interaction with enzymes or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the methoxy substitution.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-: A similar compound with a mercapto group instead of a methoxy group.
Uniqueness
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74209-79-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,12-3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3 |
InChI Key |
KQABTLODDBVVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















